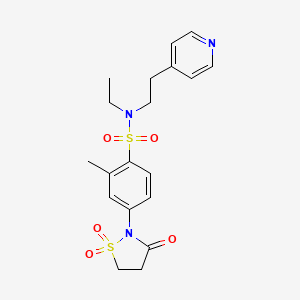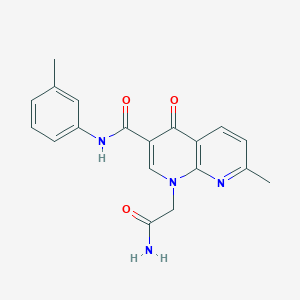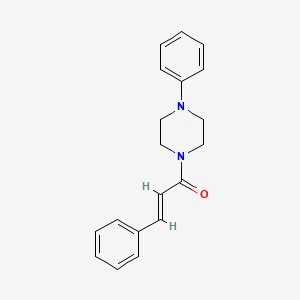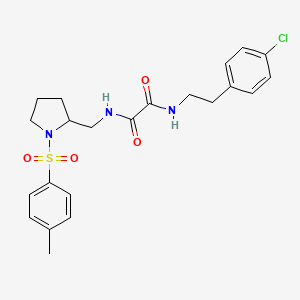
3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines . This method is notable for its rapid reaction times and high yields, which could be relevant for the synthesis of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride. Additionally, the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones suggests that similar rearrangement strategies might be applicable in the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallographic analysis has been used to determine the structures of related compounds, such as 2-phenyl-3-(5,6,7,7a-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-ylidene)-1-propene-1,1-dicarbonitrile . This technique could potentially be used to analyze the molecular structure of this compound, providing insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds has been explored, such as the reaction of 7-hydroxy derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with various nucleophiles . These studies can shed light on the potential reactivity of this compound with different chemical reagents and conditions.
Physical and Chemical Properties Analysis
Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide valuable information on the physical properties, such as crystal structure and hydrogen bonding, which are crucial for understanding the behavior of this compound. These studies also include spectroscopic analysis, which is essential for characterizing the compound's chemical properties.
Aplicaciones Científicas De Investigación
Pyrrolidines in Medicine and Industry
- Biological Effects and Medicinal Applications : Pyrrolidines, including derivatives similar to 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, show significant biological effects and are used in medicine. They have potential applications in the synthesis of pharmaceutical compounds (Żmigrodzka et al., 2022).
- Industrial Applications : These compounds can also be applied in industries, for instance, as dyes or agrochemical substances, highlighting their versatility beyond medical applications (Żmigrodzka et al., 2022).
Chemical Synthesis and Characterization
- Synthetic Methods : Studies have focused on synthesizing pyrrolidines and their analogs through various chemical reactions, demonstrating the synthetic versatility of these compounds (Ghelfi et al., 2003).
- Structural Studies : Research into the physical and structural properties of pyridinones, closely related to this compound, has been conducted to understand their chemical characteristics (Nelson et al., 1988).
Catalysis and Organic Chemistry
- Enantioselective Catalysis : Research in the field of enantioselective catalysis using pyrrolidine derivatives has been explored, indicating their importance in the synthesis of chiral compounds (Nagel & Nedden, 1997).
- Organic Synthesis : Pyrrolidine derivatives are used as key intermediates or reagents in the synthesis of complex organic molecules, showcasing their role in advancing organic chemistry (Gimalova et al., 2013).
Safety and Hazards
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-methyl-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-6-11-5-3-10(8)13-9-2-4-12-7-9;;/h3,5-6,9,12H,2,4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPCCNVGLFBPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)


![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)


![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)


![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)